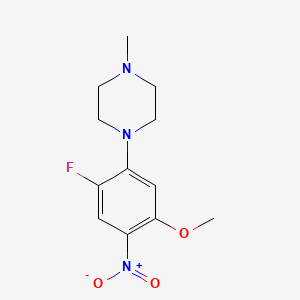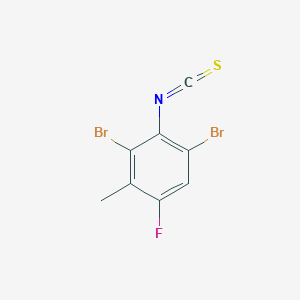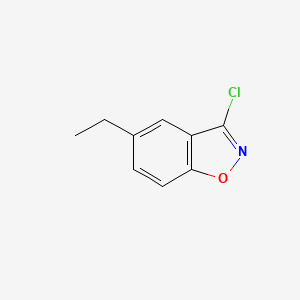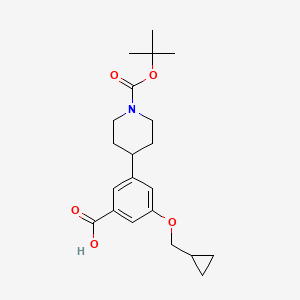
3'-Amino-5'-bromo-2-methylbiphenyl-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and a carbonitrile group attached to a biphenyl structure. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile typically involves multiple steps. One common method includes the bromination of 2-methylbiphenyl followed by the introduction of an amino group and a carbonitrile group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and reagents like bromine, ammonia, and cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide or Grignard reagents under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The carbonitrile group can act as an electrophile, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-bromo-2-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
- 3-Amino-5-bromo-2-methylbenzoate
Uniqueness
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile is unique due to its specific substitution pattern on the biphenyl structure. The presence of both an amino group and a carbonitrile group on the same molecule provides distinct reactivity and potential for diverse applications. Its bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H11BrN2 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
3-(3-amino-5-bromophenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C14H11BrN2/c1-9-10(8-16)3-2-4-14(9)11-5-12(15)7-13(17)6-11/h2-7H,17H2,1H3 |
Clave InChI |
NPOSNTZOVGTKHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C2=CC(=CC(=C2)Br)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)



